

Chlorpyrifos methyl-d6 CAS number and molecular weight

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Compound of Interest

Compound Name: Chlorpyrifos methyl-d6

Cat. No.: B12424245

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In-Depth Technical Guide: Chlorpyrifos Methyl-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **Chlorpyrifos methyl-d6**, a deuterated internal standard crucial for the accurate quantification of the organophosphate insecticide Chlorpyrifos-methyl. This document details its fundamental properties, the biological pathways affected by its non-deuterated analogue, and a representative experimental protocol for its use in analytical methodologies.

Core Compound Data: Chlorpyrifos Methyl-d6

Chlorpyrifos methyl-d6 is a stable, isotopically labeled form of Chlorpyrifos-methyl. It is an essential tool in analytical chemistry, particularly in mass spectrometry-based methods, where it serves as an internal standard to correct for matrix effects and variations in sample processing, ensuring high accuracy and precision in quantification.

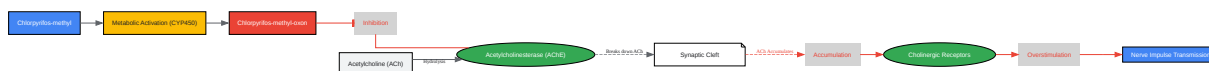
Property	Value	References
CAS Number	2083629-84-7	[1][2][3][4][5][6][7]
Molecular Weight	328.57 g/mol	[1][2][4][8]
Molecular Formula	C ₇ H ₆ Cl ₃ NO ₃ PS	[1][2][6]

Toxicological Profile of Chlorpyrifos-methyl

The toxicological effects of **Chlorpyrifos methyl-d6** are considered identical to those of Chlorpyrifos-methyl. The primary mechanism of action is the inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine.[9][10] However, research also points to non-cholinesterase-mediated neurotoxicity.

Acetylcholinesterase Inhibition Pathway

The primary toxic effect of Chlorpyrifos-methyl is the irreversible inhibition of acetylcholinesterase in the nervous system.[9] This leads to an accumulation of acetylcholine in the synaptic cleft, resulting in continuous stimulation of cholinergic receptors.[10] This overstimulation can lead to a range of adverse effects, from hyperstimulation of the nervous system to paralysis and, at high doses, death.[10] The insecticidal action of Chlorpyrifos-methyl is primarily attributed to this pathway.[9]



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Acetylcholinesterase Inhibition by Chlorpyrifos-methyl

Non-Cholinesterase Mechanisms of Neurotoxicity

Emerging evidence suggests that Chlorpyrifos-methyl can exert neurotoxic effects through mechanisms independent of acetylcholinesterase inhibition, particularly at low exposure levels.

[11][12][13][14] These alternative pathways may contribute to the observed neurodevelopmental and cognitive deficits associated with chlorpyrifos exposure.[14]

One notable non-cholinesterase mechanism involves the alteration of intracellular signaling pathways.[11] For instance, studies have shown that Chlorpyrifos and its metabolites can increase the phosphorylation of the Ca²⁺/cAMP response element-binding protein (CREB), a key transcription factor involved in neuronal development, learning, and memory.[11] This effect occurs at concentrations well below those required to inhibit acetylcholinesterase.[11]

Furthermore, there is evidence to suggest that Chlorpyrifos-methyl can interact with N-methyl-D-aspartate (NMDA) receptors, a class of ionotropic glutamate receptors crucial for synaptic plasticity and memory function.[15] Chlorpyrifos has been shown to potentiate the activity of NMDA receptors, which could lead to excitotoxicity and neuronal damage.[12][15]

Experimental Protocols: Quantification of Chlorpyrifos-methyl using Chlorpyrifos Methyl-d6

The following is a representative experimental protocol for the analysis of Chlorpyrifos-methyl in environmental or biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with **Chlorpyrifos methyl-d6** as an internal standard. This method is based on established analytical principles for pesticide residue analysis.

1. Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food and environmental matrices.

- Extraction:
 - Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.
 - Add 10 mL of acetonitrile.
 - Add an appropriate amount of **Chlorpyrifos methyl-d6** internal standard solution.

- Add the QuEChERS extraction salts (e.g., 4 g MgSO_4 , 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
- Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
 - Transfer a 1 mL aliquot of the supernatant to a 2 mL microcentrifuge tube containing d-SPE cleanup sorbents (e.g., 150 mg MgSO_4 , 50 mg primary secondary amine (PSA), 50 mg C18).
 - Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes.
 - The supernatant is ready for LC-MS/MS analysis.

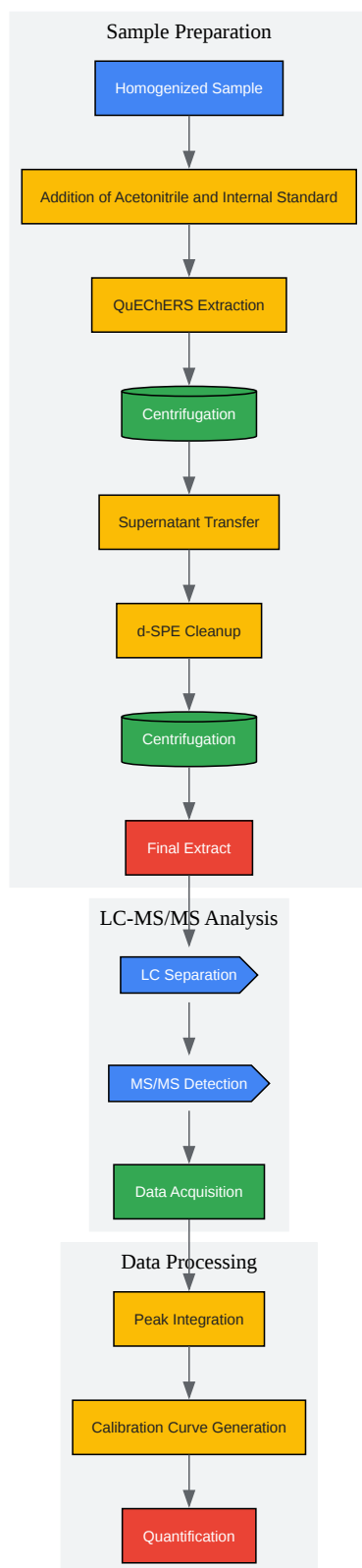
2. LC-MS/MS Analysis

- Liquid Chromatography (LC) Conditions:
 - Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 μm)
 - Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate
 - Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate
 - Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by a re-equilibration step.
 - Flow Rate: 0.3 mL/min
 - Injection Volume: 5 μL
- Tandem Mass Spectrometry (MS/MS) Conditions:
 - Ionization Mode: Electrospray Ionization (ESI), Positive
 - Scan Type: Multiple Reaction Monitoring (MRM)

- MRM Transitions:
 - Chlorpyrifos-methyl: Precursor ion (Q1) m/z 322 -> Product ions (Q3) m/z 125, 286
 - **Chlorpyrifos methyl-d6**: Precursor ion (Q1) m/z 328 -> Product ions (Q3) m/z 125, 292
- Instrument parameters such as collision energy and declustering potential should be optimized for maximum sensitivity.

3. Data Analysis

Quantification is performed by calculating the peak area ratio of the analyte (Chlorpyrifos-methyl) to the internal standard (**Chlorpyrifos methyl-d6**). A calibration curve is constructed by plotting the peak area ratios of a series of calibration standards against their known concentrations. The concentration of Chlorpyrifos-methyl in the unknown samples is then determined from this calibration curve.



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Workflow for Chlorpyrifos-methyl Analysis

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